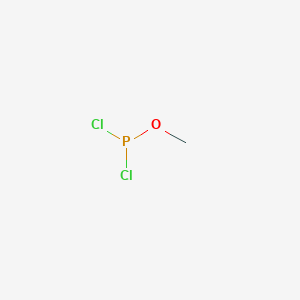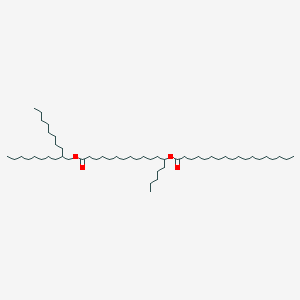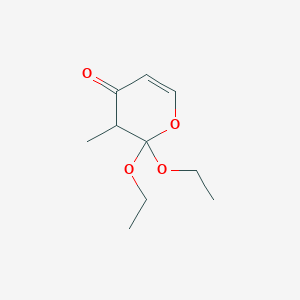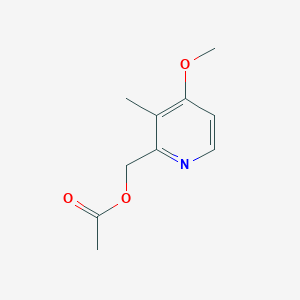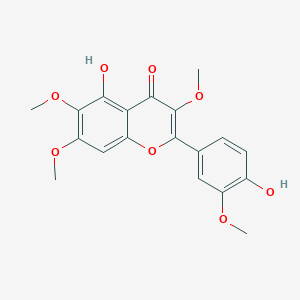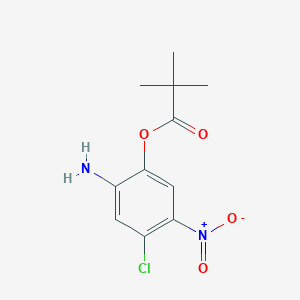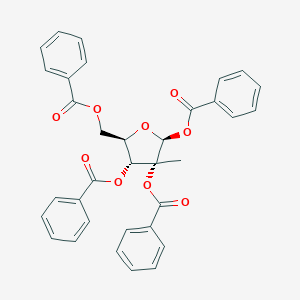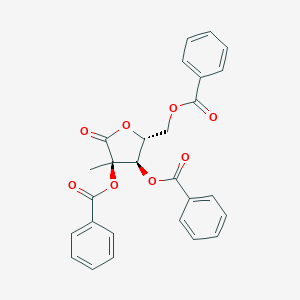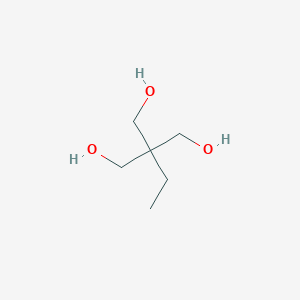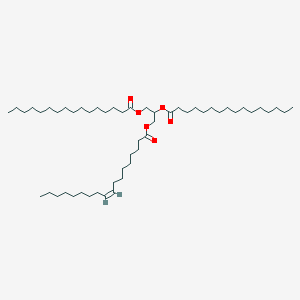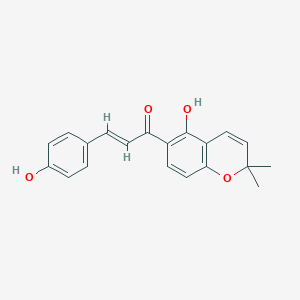
Isobavachromene
Overview
Description
Isobavachromene is a compound with the linear formula C20H18O4 . It is a natural product found in various organisms .
Synthesis Analysis
The synthesis of Isobavachromene and similar compounds has been discussed in several papers . These papers highlight the importance of synthetic methodologies in medicinal chemistry and the role of organic synthesis in the development of new catalysts and methods .Molecular Structure Analysis
The molecular structure of Isobavachromene can be determined using techniques such as X-ray crystallography . The compound has a molecular weight of 322.4 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of Isobavachromene include its molecular formula (C20H18O4) and molecular weight (322.4 g/mol) . More specific properties such as color, density, hardness, and melting and boiling points are not provided in the search results .Scientific Research Applications
Tyrosinase Inhibition
Isobavachromene has been found to display tyrosinase inhibitory activity . Tyrosinase is an enzyme that is crucial for the production of melanin, and its inhibition can be useful in the treatment of hyperpigmentation disorders .
Antibacterial Activity
4-Hydroxylonchocarpin (LCP) has been reported to have antibacterial properties . This makes it potentially useful in the development of new antibiotics, particularly in the face of increasing antibiotic resistance .
Antifungal Activity
LCP also exhibits antifungal activity . This could be harnessed for the treatment of fungal infections .
Anticancer Properties
Both Isobavachromene and LCP have been found to have anticancer properties. They could potentially be used in the development of new cancer treatments .
Anti-reverse Transcriptase Activity
LCP has been reported to have anti-reverse transcriptase activity . Reverse transcriptase is an enzyme that is crucial for the replication of retroviruses, including HIV. Therefore, LCP could potentially be used in the treatment of HIV/AIDS .
Antitubercular Activity
LCP has been found to have antitubercular activity . This suggests that it could be used in the treatment of tuberculosis .
Antimalarial Activity
LCP also exhibits antimalarial activity . This could be harnessed for the development of new treatments for malaria .
Anti-inflammatory and Antioxidant Activities
LCP has been reported to have both anti-inflammatory and antioxidant activities . These properties could make it useful in the treatment of a variety of conditions, including those involving chronic inflammation and oxidative stress .
Safety And Hazards
properties
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)12-11-16-18(24-20)10-8-15(19(16)23)17(22)9-5-13-3-6-14(21)7-4-13/h3-12,21,23H,1-2H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHPDUUSMBMDGN-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobavachromene | |
CAS RN |
56083-03-5 | |
| Record name | 4-Hydroxylonchocarpin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056083035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXYLONCHOCARPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6S8A779IY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



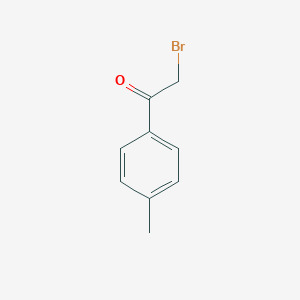
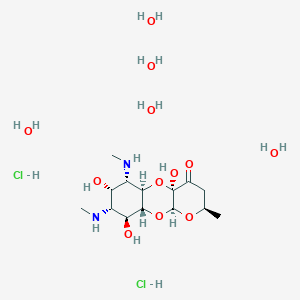
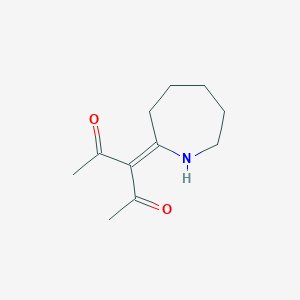
![N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine](/img/structure/B17263.png)
